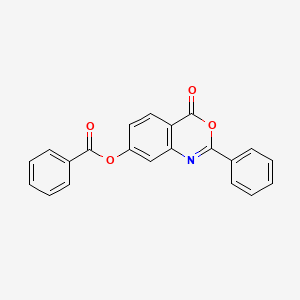
Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” typically involves multiple steps, including:
Alkylation of Benzene:
Ether Formation: The phenoxy group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with an alkyl halide under basic conditions.
Final Assembly: The final step involves the coupling of the substituted benzene with the phenoxy derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the aromatic ring or the side chains, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for more complex molecules in organic synthesis.
Biology: Potential use in studying the effects of aromatic hydrocarbons on biological systems.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals, polymers, and materials.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, aromatic hydrocarbons can interact with enzymes, receptors, or other proteins, influencing biological pathways. The presence of bulky substituents like the 2,2-dimethylpropyl and 4-(2-ethylbutyl)phenoxy)methyl groups can affect the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Toluene: A simpler aromatic hydrocarbon with a single methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Cumene: Features an isopropyl group on the benzene ring.
Uniqueness
“Benzene, 1-(2,2-dimethylpropyl)-4-((4-(2-ethylbutyl)phenoxy)methyl)-” is unique due to its complex structure, which combines multiple bulky substituents
Propiedades
Número CAS |
125796-78-3 |
|---|---|
Fórmula molecular |
C24H34O |
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
1-(2,2-dimethylpropyl)-4-[[4-(2-ethylbutyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C24H34O/c1-6-19(7-2)16-20-12-14-23(15-13-20)25-18-22-10-8-21(9-11-22)17-24(3,4)5/h8-15,19H,6-7,16-18H2,1-5H3 |
Clave InChI |
GVBLEWKBWJLENX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
![N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine](/img/structure/B14304373.png)
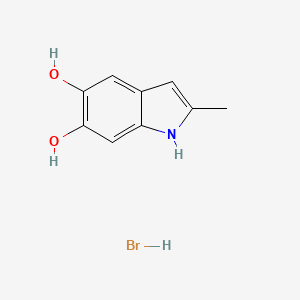


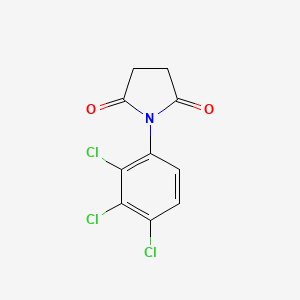
![3-{[(2-Ethylhexyl)peroxy]methyl}heptane](/img/structure/B14304401.png)
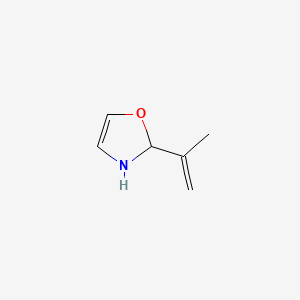
methanone](/img/structure/B14304413.png)
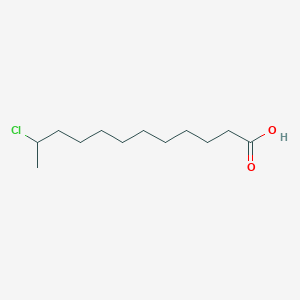
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
![1-Phenyl-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14304438.png)
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
